molecular formula C14H16N2S2 B14016208 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene CAS No. 70477-55-3

1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene

Cat. No.: B14016208
CAS No.: 70477-55-3
M. Wt: 276.4 g/mol
InChI Key: QOBUTQBFVKUEQN-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of four methyl groups and two thiocyanatomethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,4,5-tetramethylbenzene.

    Bromination: The methyl groups at the 3 and 6 positions are brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Thiocyanation: The brominated intermediate is then reacted with potassium thiocyanate in the presence of a copper(I) catalyst to introduce the thiocyanatomethyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The thiocyanatomethyl groups can be oxidized to form sulfonyl derivatives.

    Reduction: The thiocyanatomethyl groups can be reduced to form methylamine derivatives.

    Substitution: The thiocyanatomethyl groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Methylamine derivatives.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene involves its interaction with molecular targets through its thiocyanatomethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain chemical reactions.

    1,2,3,5-Tetramethylbenzene: Different substitution pattern on the benzene ring, leading to different chemical properties.

    1,2,3,4-Tetramethylbenzene: Another isomer with a different substitution pattern.

Properties

CAS No.

70477-55-3

Molecular Formula

C14H16N2S2

Molecular Weight

276.4 g/mol

IUPAC Name

[2,3,5,6-tetramethyl-4-(thiocyanatomethyl)phenyl]methyl thiocyanate

InChI

InChI=1S/C14H16N2S2/c1-9-10(2)14(6-18-8-16)12(4)11(3)13(9)5-17-7-15/h5-6H2,1-4H3

InChI Key

QOBUTQBFVKUEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CSC#N)C)C)CSC#N)C

Origin of Product

United States

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